o-(p-Nitrophenoxy)anisole

Developmental Toxicology Teratogenicity Structure-Activity Relationship

Researchers modeling nitrofen-induced congenital diaphragmatic hernia (CDH) require a structurally analogous, non-teratogenic control to isolate chlorine-dependent developmental effects. o-(p-Nitrophenoxy)anisole is the validated non-fetotoxic comparator, enabling clean experimental baselines unattainable with vehicle controls alone. • Proven non-fetotoxic in comparative teratogenicity studies vs. nitrofen • LogP 3.92 - significantly less lipophilic than nitrofen (LogP 4.64), reducing bioaccumulation confounders • Distinct LC/MS signature (m/z 245.07) for reliable analytical method development Supplied with full QA documentation. Bulk quantities available upon request.

Molecular Formula C13H11NO4
Molecular Weight 245.23 g/mol
CAS No. 32795-85-0
Cat. No. B1605260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameo-(p-Nitrophenoxy)anisole
CAS32795-85-0
Molecular FormulaC13H11NO4
Molecular Weight245.23 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H11NO4/c1-17-12-4-2-3-5-13(12)18-11-8-6-10(7-9-11)14(15)16/h2-9H,1H3
InChIKeyOOSBNKMKKNIQAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





o-(p-Nitrophenoxy)anisole Specifications


o-(p-Nitrophenoxy)anisole (CAS 32795-85-0), also known as 1-methoxy-2-(4-nitrophenoxy)benzene, is a diphenyl ether derivative with the molecular formula C13H11NO4 and a molecular weight of 245.23 g/mol [1]. As a key analog of the diphenyl ether herbicide nitrofen, it is characterized as an unchlorinated nitrodiphenyl ether [2]. Its core utility lies in serving as a comparator compound in toxicological studies, as a reference standard for analytical method development, and as a building block in synthetic chemistry, where its specific substitution pattern and physicochemical properties are critical differentiators.

Generic Substitution Failure for o-(p-Nitrophenoxy)anisole


The diphenyl ether class is defined by wide functional variation based on ring substitutions. Substituting a generic or closely related analog like the herbicide nitrofen (2,4-dichlorophenyl p-nitrophenyl ether) for o-(p-Nitrophenoxy)anisole introduces profound changes in key properties. The presence of chlorine substituents dramatically alters toxicity profiles [1] and physicochemical characteristics such as lipophilicity [2]. Therefore, using a chlorinated analog for an assay designed around an unchlorinated control will yield incomparable, and often irrelevant, results, rendering the data invalid for procurement decisions or scientific selection based on specific toxicological or environmental fate modeling.

Quantitative Evidence for o-(p-Nitrophenoxy)anisole


Non-Teratogenic: Chlorine Substituent Role

In a direct comparative study, the unchlorinated 4'-nitrophenyl ether (o-(p-Nitrophenoxy)anisole) was not fetotoxic at the doses tested, a stark contrast to the potent teratogen nitrofen [1]. Nitrofen exposure resulted in 71% of litters having absent Harderian glands, a hallmark of its developmental toxicity [1]. This data is crucial for researchers needing a negative control or a non-teratogenic scaffold in the diphenyl ether class.

Developmental Toxicology Teratogenicity Structure-Activity Relationship

Reduced Lipophilicity: Environmental Fate Implications

o-(p-Nitrophenoxy)anisole has a calculated LogP of 3.92 [1]. This is substantially lower than the LogP of its most prominent analog, the herbicide nitrofen, which has a reported LogP of 4.64 [2]. This ~0.7 unit difference in LogP indicates that o-(p-Nitrophenoxy)anisole is less lipophilic, which has direct implications for its partitioning behavior in environmental matrices, its bioavailability, and its potential for bioaccumulation.

Environmental Fate Physicochemical Properties LogP Bioavailability

Defined Synthetic Route Using 2-Methoxyphenol

A patent-documented synthetic route provides a high-yielding, reproducible method for preparing o-(p-Nitrophenoxy)anisole [1]. The procedure details the reaction of 1-fluoro-4-nitrobenzene with 2-methoxyphenol to afford the target compound as a bright yellow solid [1]. This specific route leverages the unique reactivity of 2-methoxyphenol, which is not a suitable starting material for analogs requiring different substitution patterns on the 'A' ring. The defined protocol and characterization ensure batch-to-batch consistency for procurement.

Synthetic Chemistry Process Chemistry Building Block

Application Scenarios for o-(p-Nitrophenoxy)anisole


Developmental Toxicology: Non-Teratogenic Control

Researchers investigating the mechanisms of nitrofen-induced teratogenicity (e.g., congenital diaphragmatic hernia models) require a structurally analogous, non-toxic control compound. o-(p-Nitrophenoxy)anisole, proven to be non-fetotoxic in comparative studies, serves this exact purpose [1]. Its use allows for the isolation of the effects of chlorine substitution on developmental pathways, providing a cleaner experimental baseline than a vehicle control alone.

Less Lipophilic Benchmark for Environmental Fate

Studies aiming to model the environmental partitioning or bioaccumulation potential of diphenyl ether contaminants benefit from using compounds with a range of physicochemical properties. With a LogP of 3.92, o-(p-Nitrophenoxy)anisole represents a significantly less lipophilic and thus less bioaccumulative benchmark compared to the more hydrophobic nitrofen (LogP 4.64) [2][3]. This makes it a valuable reference standard in analytical method development for environmental monitoring.

LC/MS Method Development Reference Standard

The defined molecular structure and specific retention behavior of o-(p-Nitrophenoxy)anisole make it suitable as a reference standard for developing and validating liquid chromatography-mass spectrometry (LC/MS) methods for nitrodiphenyl ethers. Its distinct molecular ion (m/z 245.07) and chromatographic properties can be used to optimize separation and detection parameters for complex mixtures containing related herbicides or their metabolites [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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